4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile
Overview
Description
4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile is a chemical compound with the molecular formula C10H8N4. It is known for its role as an intermediate in the synthesis of various pharmaceuticals, particularly in the production of Letrozole, an antineoplastic agent . The compound features a triazole ring attached to a benzonitrile moiety, which contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for preparing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile involves the reaction of α-bromo-4-tolunitrile with the sodium salt of 1H-1,2,4-triazole in the presence of dimethylformamide (DMF) . This method is regioselective and yields the desired product with high purity. The reaction conditions typically include:
Temperature: Room temperature to 80°C
Solvent: Dimethylformamide (DMF)
Reagents: α-Bromo-4-tolunitrile, Sodium salt of 1H-1,2,4-triazole
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The triazole ring can participate in nucleophilic substitution reactions, where the triazole nitrogen acts as a nucleophile.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with reaction conditions typically involving polar aprotic solvents like DMF or DMSO.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield alkylated triazole derivatives, while oxidation reactions can produce triazole N-oxides.
Scientific Research Applications
4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.
Industry: It is used in the production of various agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile is primarily related to its role as an intermediate in the synthesis of Letrozole. Letrozole functions as an aromatase inhibitor, blocking the conversion of androgens to estrogens, thereby reducing estrogen levels in the body. This mechanism is particularly effective in treating hormone-responsive breast cancer .
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-Triazol-1-yl)benzoic acid: Another triazole derivative with similar chemical properties but different applications.
4-(4-Cyanobenzyl)-1,2,4-triazole: A compound with a similar structure but different reactivity and uses.
Uniqueness
4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile is unique due to its specific structure, which allows it to act as a versatile intermediate in the synthesis of various pharmaceuticals. Its ability to undergo multiple types of chemical reactions makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
4-(1,2,4-triazol-1-ylmethyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4/c11-5-9-1-3-10(4-2-9)6-14-8-12-7-13-14/h1-4,7-8H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQLYWHSJALKYOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC=N2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112809-25-3 | |
Record name | 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112809-25-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Selecting the appropriate solvent is crucial for efficiently separating 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile and 4-chloromethylbenzonitrile through crystallization. The research paper highlights that ethyl acetate, isopropyl ether, and tetrachloromethane are suitable solvents based on their separation factors []. These solvents exhibited different solubility profiles for the two compounds, allowing for their separation based on solubility differences during crystallization. This meticulous solvent selection is essential for achieving high purity levels of both compounds for research and potential applications.
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